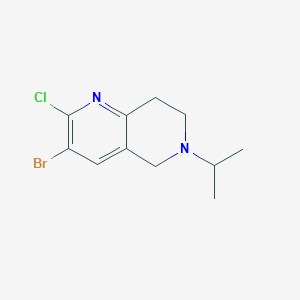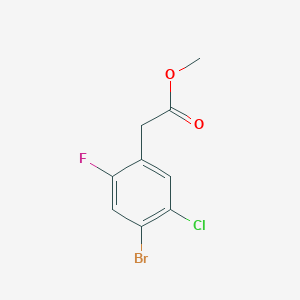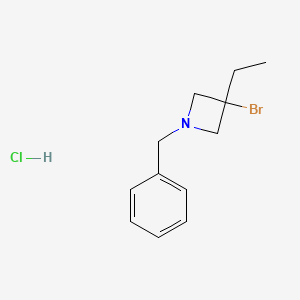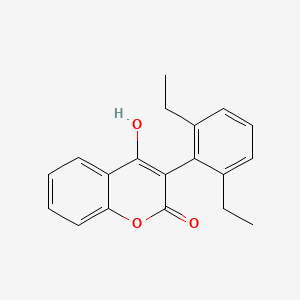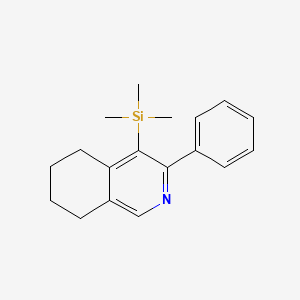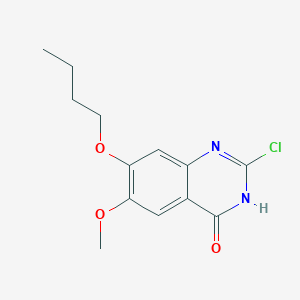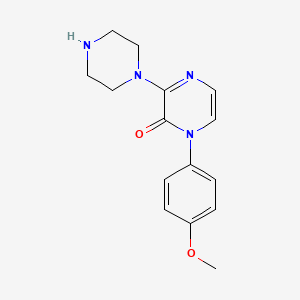
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is an organic compound that belongs to the class of cyclohexanecarboxylates It is characterized by the presence of a methyl ester group, a tert-butylphenyl group, and a ketone functional group on the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate typically involves the esterification of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control of reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-tert-butylphenyl)-4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 1-(4-tert-butylphenyl)-4-hydroxycyclohexanecarboxylate.
Substitution: Formation of various substituted esters and amides.
Applications De Recherche Scientifique
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence various biological pathways and processes, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-tert-Butylphenyl)-4-hydroxycyclohexanecarboxylate
- 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylic acid
- Methyl 1-(4-tert-Butylphenyl)-4-aminocyclohexanecarboxylate
Uniqueness
Methyl 1-(4-tert-Butylphenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butylphenyl group provides steric hindrance, affecting its reactivity and stability. Additionally, the presence of both ester and ketone functionalities allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
1385694-49-4 |
|---|---|
Formule moléculaire |
C18H24O3 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
methyl 1-(4-tert-butylphenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24O3/c1-17(2,3)13-5-7-14(8-6-13)18(16(20)21-4)11-9-15(19)10-12-18/h5-8H,9-12H2,1-4H3 |
Clé InChI |
AHUASEFWMIXTKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2(CCC(=O)CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)ethoxy]benzaldehyde](/img/structure/B11841009.png)
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one oxalate](/img/structure/B11841011.png)
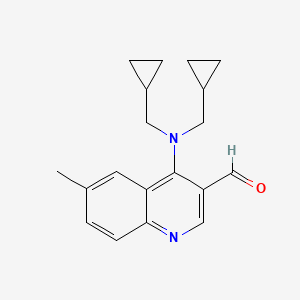

![4-Benzyl-4,7-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11841022.png)
